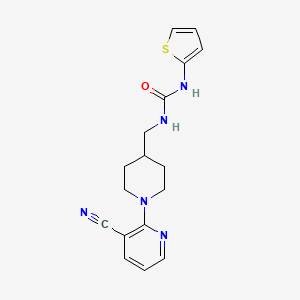

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c18-11-14-3-1-7-19-16(14)22-8-5-13(6-9-22)12-20-17(23)21-15-4-2-10-24-15/h1-4,7,10,13H,5-6,8-9,12H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAWWAJKUSGCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a piperidine ring, a cyanopyridine moiety, and a thiophene group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Antimycobacterial Activity

A study synthesized a series of urea derivatives, including those with thiophene and thiazole rings, and evaluated their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The synthesized compounds showed promising results with minimum inhibitory concentrations (MICs) ranging from 25 µM to >200 µM, indicating varying degrees of effectiveness against the bacteria .

| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|

| TTU3 | 25 | 12 |

| TTU4 | 50 | 15 |

| TTU1 | >200 | >100 |

Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)

Due to structural similarities with known InhA inhibitors, the synthesized compounds were screened for their ability to inhibit InhA. Molecular docking studies supported the experimental data, suggesting that these compounds could serve as potential leads for developing new antitubercular agents .

Case Studies and Research Findings

- Anticancer Activity : Another study focused on designing urea and thiourea derivatives based on existing chemotherapeutic agents. The anticancer activity was assessed against Caki cancer cells, revealing that certain derivatives exhibited significant cytotoxic effects with IC50 values as low as 5 µM .

- Enzyme Inhibition : Research on urease inhibitors indicated that urea-based compounds could effectively inhibit urease activity, which is crucial in treating conditions like urinary tract infections. The IC50 values for these inhibitors were reported in the low micromolar range, showcasing their potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and structurally related analogs:

*Molecular weight estimated based on analogous compounds (CAS 1797124-29-8) .

Structural and Functional Insights

Piperidine Substitutions: The 3-cyanopyridin-2-yl group in the target compound provides a strong hydrogen-bond acceptor, which may enhance interactions with enzymes like soluble epoxide hydrolase (sEH) or kinases . In contrast, analogs like ACPU (adamantane) prioritize hydrophobicity for membrane penetration, while thiopyran-containing derivatives (e.g., ) introduce sulfur-mediated electronic effects.

Urea Substituents :

- The thiophen-2-yl group distinguishes the target from chlorophenyl or trifluoromethylphenyl analogs. Thiophen’s electron-rich nature facilitates π-π stacking but may increase susceptibility to oxidative metabolism compared to halogenated aryl groups .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for CAS 1797124-29-8, involving coupling of a piperidin-4-ylmethylamine intermediate with a thiophen-2-yl isocyanate or carbodiimide-mediated urea formation .

The thiophen moiety could target sulfur-binding enzymes or receptors, such as cytochrome P450 isoforms .

Key Challenges and Opportunities

- Metabolic Stability : Thiophen-containing compounds often face metabolic oxidation, necessitating further optimization (e.g., fluorination or steric shielding) .

- Solubility: The cyanopyridine group improves solubility relative to adamantane analogs but may still require formulation adjustments for in vivo efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

- Step 1: Formation of the piperidin-4-ylmethyl intermediate using 3-cyanopyridine and piperidine derivatives, facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) or DMF .

- Step 2: Urea bridge formation via reaction of the intermediate with thiophen-2-yl isocyanate or carbamate derivatives. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to isocyanate) and reaction time (12–24 hours at 25–40°C) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use DMSO-d₆ as the solvent for ¹H/¹³C NMR to resolve piperidine and thiophene proton environments. Key signals include the urea NH (~10.5 ppm) and thiophene β-protons (~7.2 ppm) .

- X-ray Crystallography: For unambiguous structural confirmation, employ SHELXL (via SHELX suite) for small-molecule refinement. High-resolution data (≤1.0 Å) are recommended to resolve potential disorder in the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

- Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) can alter ligand-receptor binding kinetics. Standardize protocols using reference inhibitors as internal controls .

- Structural Analogues: Compare activity with structurally similar compounds (e.g., 3-(thiophen-2-yl)urea derivatives in ) to identify substituent effects. Molecular docking (AutoDock Vina) can predict binding modes and rationalize discrepancies .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Formulation: Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes enhance aqueous solubility. For example, Pfizer’s formulation of a related urea derivative used 10% β-cyclodextrin to achieve >5 mg/mL solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated piperidine nitrogen) to improve membrane permeability, followed by enzymatic cleavage in vivo .

Q. How can computational methods guide the optimization of this compound’s selectivity for target enzymes?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-enzyme interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding poses and critical residues (e.g., catalytic lysine in oxidoreductases) .

- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., cyanopyridine’s electron-withdrawing effect) with activity. Prioritize modifications at the piperidine 4-position for improved selectivity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data for this compound?

Methodological Answer:

- Disorder Handling: In SHELXL, apply PART and SUMP restraints to model piperidine ring disorder. Validate refinement with R₁/Rfree convergence (<5% difference) .

- Validation Tools: Use checkCIF/PLATON to flag steric clashes or improbable bond lengths. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What statistical approaches are recommended for dose-response studies in cellular assays?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (GraphPad Prism) to dose-response data. Report Hill slopes to assess cooperativity.

- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude non-physiological responses caused by compound aggregation or cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.